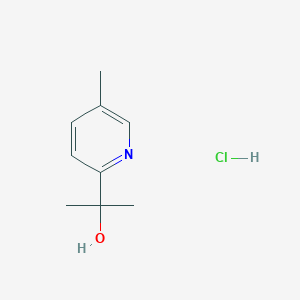

2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride

Description

2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride is a pyridine derivative characterized by a methyl-substituted pyridine ring linked to a tertiary alcohol moiety (propan-2-ol), with the hydrochloride salt enhancing its solubility and stability.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(5-methylpyridin-2-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-6-7)9(2,3)11;/h4-6,11H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVWWIRQLGTFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(C)(C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride typically involves the reaction of 5-methyl-2-pyridylmethanol with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its structural features allow for various transformations, including oxidation to form ketones or aldehydes and reduction to yield alcohols or amines. This versatility makes it valuable in developing new chemical processes and materials.

Biology

The compound has been employed in biological studies focusing on enzyme inhibition and receptor binding. For instance, research indicates that compounds with similar pyridine structures can modulate enzyme activity by interacting with specific molecular targets . This interaction can lead to significant biological effects, making it a candidate for further exploration in pharmacological applications.

Medicine

In medicinal chemistry, 2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride is investigated for its potential therapeutic properties. Studies suggest that it may exhibit anti-inflammatory and analgesic effects, positioning it as a candidate for drug development aimed at treating conditions characterized by pain and inflammation.

Case Studies

- Biological Evaluation : A study evaluating derivatives of pyridine-based compounds demonstrated that certain modifications could enhance binding affinity to serotonin receptors, suggesting that similar modifications to this compound might yield compounds with improved therapeutic profiles .

- Enzyme Interaction : Research on enzyme kinetics revealed that compounds structurally related to this compound could inhibit specific enzymes involved in metabolic pathways, indicating potential applications in metabolic disorder treatments .

- Material Science : In industrial applications, this compound has been utilized in developing new materials due to its chemical stability and reactivity under various conditions, showcasing its versatility beyond traditional pharmaceutical uses.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Key Differences

The compound’s structural analogs are primarily pyridine derivatives with variations in substituents, functional groups, or salt forms. Below is a detailed comparison based on available evidence:

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS No.) | Core Structure | Key Substituents/Modifications | Similarity Score* | Notable Properties |

|---|---|---|---|---|

| 2-(5-Methylpyridin-2-yl)propan-2-ol HCl | Pyridine + propan-2-ol | 5-methyl, HCl salt | Reference | High solubility in polar solvents |

| 2-(5-Methylpyridin-2-yl)acetic acid HCl (1201194-56-0) | Pyridine + acetic acid | 5-methyl, carboxylic acid, HCl salt | 0.79 | Increased acidity; lower logP |

| 5-Chloro-2-methyl-3-pyridinecarboxylic acid (1092286-30-0) | Pyridine + carboxylic acid | 5-chloro, 2-methyl, carboxylic acid | 0.86 | Enhanced electronegativity |

| 2-(4-Chloropyridin-2-yl)acetic acid HCl (1688656-71-4) | Pyridine + acetic acid | 4-chloro, acetic acid, HCl salt | 0.85 | Altered binding affinity |

| 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol (Catalog) | Pyridine + propargyl alcohol | 5-bromo, 3-methoxy, propynol | N/A | Higher reactivity due to alkyne |

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Pharmacological and Functional Insights

While direct pharmacological data for 2-(5-Methylpyridin-2-yl)propan-2-ol HCl are scarce, insights can be inferred from analogs:

- Solubility and Bioavailability : The hydrochloride salt form in the target compound and its analogs (e.g., 2-(4-chloropyridin-2-yl)acetic acid HCl) increases water solubility, a critical factor for oral bioavailability .

- Synthetic Utility : Propargyl alcohol derivatives (e.g., 3-(5-bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol) demonstrate higher reactivity in click chemistry applications, unlike the tertiary alcohol in the target compound, which may favor stability .

Key Research Findings

Biological Activity

2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring and a tertiary alcohol, allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₃ClN₂O

- Molecular Weight : 188.66 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activities and receptor functions, leading to various biological effects such as anti-inflammatory and analgesic properties. The exact pathways may vary based on the biological context and specific targets involved.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can be beneficial in treating diseases related to enzyme overactivity.

- Receptor Binding : The compound interacts with various receptors, potentially modulating signaling pathways involved in pain and inflammation.

- Therapeutic Potential : Studies suggest it may have applications in treating conditions such as chronic pain and inflammation due to its ability to inhibit pro-inflammatory mediators .

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines while showing lower toxicity towards normal cells. For example, it has been tested against HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cell lines, showing promising results in inhibiting cell proliferation .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HeLa | 15 | Significant inhibition observed |

| K562 | 20 | Moderate cytotoxicity |

| HUVEC | >100 | Low toxicity towards normal cells |

Case Studies

A notable case study involved the use of this compound in a model of induced inflammation, where it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison of Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(5-Methylpyridin-2-yl)ethanol | Hydroxyl group on ethanol | Moderate anti-inflammatory effects |

| 2-(5-Methylpyridin-2-yl)butan-2-ol | Longer carbon chain | Enhanced cytotoxicity |

| 2-(5-Methylpyridin-3-yl)propan-1-ol | Different pyridine substitution | Varies significantly |

Q & A

Q. What challenges arise in crystallizing this hydrochloride, and how can X-ray diffraction data resolve them?

- Methodology : Crystallization hurdles include hygroscopicity and polymorphism. Use slow vapor diffusion (ethanol/water) at 4°C. Collect X-ray data (Cu-Kα radiation, λ=1.5418 Å) and solve structures via SHELX. Compare to methyl benzoate derivatives .

Key Research Challenges

- Contradictions in Data : reports KOH-mediated cyclization at 80°C, but prolonged heating may degrade the hydrochloride. Balance reaction time and temperature to avoid byproducts.

- Analytical Variability : HLC purity standards (>97% ) may differ from HPLC thresholds; cross-validate methods for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.